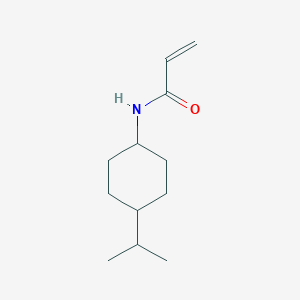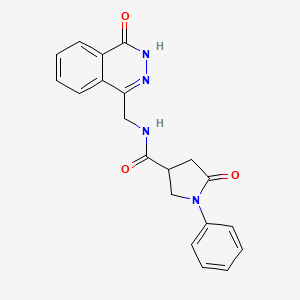![molecular formula C17H15N3O4S B3009196 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886913-96-8](/img/structure/B3009196.png)
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted 1,3,4-oxadiazole derivatives is a multi-step process involving the initial preparation of an appropriate precursor, followed by a series of reactions to introduce the oxadiazole moiety and subsequent substitutions to achieve the desired compounds. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of 4-chlorophenoxyacetic acid, conversion to acetohydrazide, ring closure to form the oxadiazole core, and final substitution at the thiol position with electrophiles . Similarly, other studies have reported the synthesis of various N-substituted acetamide derivatives by converting aromatic acids into esters, hydrazides, and then oxadiazole thiols, followed by alkylation with different N-substituted 2-bromoacetamides .
Molecular Structure Analysis
The molecular structures of the synthesized N-substituted 1,3,4-oxadiazole derivatives are confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and electron ionization mass spectrometry (EI-MS). These techniques provide unequivocal evidence of the substitutions on the oxadiazole core and the successful synthesis of the target compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include esterification, hydrazinolysis, cyclization to form the oxadiazole ring, and S-alkylation or substitution reactions to introduce various functional groups. These reactions are facilitated by the use of catalysts, reagents like hydrazine hydrate, carbon disulfide, potassium hydroxide, and conditions such as the presence of polar aprotic solvents like DMF and bases like sodium hydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents on the oxadiazole ring. The synthesized compounds exhibit a range of biological activities, including antibacterial and anti-enzymatic properties. For example, certain derivatives have shown potential as antibacterial agents against both Gram-negative and Gram-positive bacteria, as well as moderate inhibitors of enzymes like α-chymotrypsin, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . Additionally, the cytotoxicity of these compounds varies, with some showing less toxicity, which is advantageous for potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has extensively explored the synthesis and spectral analysis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds due to their notable biological activities. These compounds are synthesized through a series of steps, starting from benzenesulfonyl chloride to yield various intermediates, eventually leading to the target compounds. The synthesized derivatives are characterized using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry, confirming their structural composition (Khalid et al., 2016).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of 1,3,4-oxadiazole derivatives. These compounds have demonstrated variable antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The antibacterial efficacy is attributed to the molecular structure of the compounds, with specific derivatives showing pronounced effects against selected bacterial species (Nafeesa et al., 2017).
Pharmacological Evaluation
The pharmacological evaluation of 1,3,4-oxadiazole and related derivatives has revealed their potential in inhibiting various enzymes and showing anticancer activity. Compounds with specific substitutions have demonstrated binding and moderate inhibitory effects in assays, suggesting their use in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antibacterial and Enzyme Inhibition
Research has also focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with evaluations of their antibacterial potentials. These compounds have shown moderate inhibitors but are relatively more active against Gram-negative bacterial strains. Structural modifications and the addition of specific groups enhance the antibacterial activity and enzyme inhibition potential of these derivatives (Iqbal et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-9-7-13(8-10-14)16-19-20-17(24-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCZXYGRIXIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)
![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)


![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)


